Topotecan Topotecan Topotecan is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. Topotecan inhibits topoisomerase I activity by stabilizing the topoisomerase I-DNA covalent complexes during S phase of cell cycle, thereby inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when encountered by the DNA replication machinery.
Topotecan, also known as hycamtin or SK and F 104864 a, belongs to the class of organic compounds known as camptothecins. These are heterocyclic compounds comprising a planar pentacyclic ring structure, that includes a pyrrolo[3, 4-beta]-quinoline moiety (rings A, B and C), conjugated pyridone moiety (ring D) and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring). Topotecan is a drug which is used for the treatment of advanced ovarian cancer in patients with disease that has recurred or progressed following therapy with platinum-based regimens. also used as a second-line therapy for treatment-sensitive small cell lung cancer, as well as in combination with cisplatin for the treatment of stage iv-b, recurrent, or persistent cervical cancer not amenable to curative treatment with surgery and/or radiation therapy. Topotecan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Topotecan has been detected in multiple biofluids, such as urine and blood. Within the cell, topotecan is primarily located in the cytoplasm and membrane (predicted from logP).
Irinotecan and topotecan are semisynthetic derivatives of the plant alkaloid camptothecin and are used as antineoplastic agents in the therapy of colorectal, ovarian and non-small cell lung cancer. Both irinotecan and topotecan are associated with an appreciable rate of serum enzyme elevations during therapy, and irinotecan has been implicated in causing steatohepatitis when given as cyclic anticancer therapy.
Brand Name: Vulcanchem
CAS No.: 123948-87-8
VCID: VC0002265
InChI: InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Molecular Formula: C23H23N3O5
Molecular Weight: 421.4 g/mol

Topotecan

CAS No.: 123948-87-8

Inhibitors

VCID: VC0002265

Molecular Formula: C23H23N3O5

Molecular Weight: 421.4 g/mol

Topotecan - 123948-87-8

CAS No. 123948-87-8
Product Name Topotecan
Molecular Formula C23H23N3O5
Molecular Weight 421.4 g/mol
IUPAC Name (19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Standard InChI InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1
Standard InChIKey UCFGDBYHRUNTLO-QHCPKHFHSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Melting Point 213-218 °C
213-218°C
Physical Description Solid
Description Topotecan is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. Topotecan inhibits topoisomerase I activity by stabilizing the topoisomerase I-DNA covalent complexes during S phase of cell cycle, thereby inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when encountered by the DNA replication machinery.
Topotecan, also known as hycamtin or SK and F 104864 a, belongs to the class of organic compounds known as camptothecins. These are heterocyclic compounds comprising a planar pentacyclic ring structure, that includes a pyrrolo[3, 4-beta]-quinoline moiety (rings A, B and C), conjugated pyridone moiety (ring D) and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring). Topotecan is a drug which is used for the treatment of advanced ovarian cancer in patients with disease that has recurred or progressed following therapy with platinum-based regimens. also used as a second-line therapy for treatment-sensitive small cell lung cancer, as well as in combination with cisplatin for the treatment of stage iv-b, recurrent, or persistent cervical cancer not amenable to curative treatment with surgery and/or radiation therapy. Topotecan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Topotecan has been detected in multiple biofluids, such as urine and blood. Within the cell, topotecan is primarily located in the cytoplasm and membrane (predicted from logP).
Irinotecan and topotecan are semisynthetic derivatives of the plant alkaloid camptothecin and are used as antineoplastic agents in the therapy of colorectal, ovarian and non-small cell lung cancer. Both irinotecan and topotecan are associated with an appreciable rate of serum enzyme elevations during therapy, and irinotecan has been implicated in causing steatohepatitis when given as cyclic anticancer therapy.
Shelf Life Stable under recommended storage conditions.
Solubility 1 mg/ml
In water, 2,350 mg/L at 25 °C (est)
8.61e-01 g/L
Synonyms 9 Dimethylaminomethyl 10 hydroxycamptothecin
9-Dimethylaminomethyl-10-hydroxycamptothecin
Hycamtamine
Hycamtin
Hydrochloride, Nogitecan
Hydrochloride, Topotecan
Nogitecan Hydrochloride
NSC 609699
NSC-609699
NSC609699
SK and F 104864 A
SK and F-104864-A
SK and F104864A
SKF 104864 A
SKF-104864-A
SKF104864A
Topotecan
Topotecan Hydrochloride
Topotecan Monohydrochloride, (S)-Isome
Vapor Pressure 3.52X10-18 mm Hg at 25 °C (est)
Reference [1]. Kollmannsberger, C., et al., Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience. Oncology, 1999. 56(1): p. 1-12.

[2]. Dennis, M.J., et al., An overview of the clinical pharmacology of topotecan. Semin Oncol, 1997. 24(1 Suppl 5): p. S5-12-S5-18.
PubChem Compound 60700
Last Modified Nov 11 2021
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